9-Bromo-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
8-BR-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C16H15BrN2OS and a molecular weight of 363.279 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It contains a bromine atom, two methyl groups, a thiophene ring, and a fused heterocyclic system that includes oxygen and nitrogen atoms.
Preparation Methods
it is typically synthesized through multi-step organic reactions involving the formation of the thiophene ring and subsequent functionalization with bromine and methyl groups . Industrial production methods for this compound are not specified, as it is primarily used in research settings.
Chemical Reactions Analysis
8-BR-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-BR-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has several scientific research applications, including:
Biology: It may be used in studies involving the interaction of heterocyclic compounds with biological systems.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
Comparison with Similar Compounds
8-BR-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE can be compared with other similar compounds, such as:
8-BR-4-ME-2-THIOPHEN-2-YL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has one less methyl group and a slightly different structure.
8-BR-2-THIOPHEN-2-YL-4-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has a p-tolyl group instead of the methyl groups.
The uniqueness of 8-BR-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE lies in its specific combination of functional groups and fused heterocyclic system, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN2OS |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
9-bromo-5,5-dimethyl-2-thiophen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C16H15BrN2OS/c1-16(2)19-13(9-12(18-19)15-4-3-7-21-15)11-8-10(17)5-6-14(11)20-16/h3-8,13H,9H2,1-2H3 |
InChI Key |
WUPIHWLNWSANDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=CS3)C4=C(O1)C=CC(=C4)Br)C |
Origin of Product |
United States |
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